Tezosentan-d4
Description
Properties
CAS No. |
1794707-10-0 |
|---|---|
Molecular Formula |
C₂₇H₂₃D₄N₉O₆S |
Molecular Weight |
609.65 |
Synonyms |
N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |
Origin of Product |
United States |
Tezosentan D4: a Deuterated Analog
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical name N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide. pharmaffiliates.com Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₂₃D₄N₉O₆S |
| Molecular Weight | 609.65 g/mol |
| CAS Number | 1794707-10-0 |
| Appearance | Solid |
| Synonyms | RO 610612-d4 |
Note: The properties listed are based on available data and may vary slightly between different suppliers. chemsrc.compharmaffiliates.com
Synthesis and Labeling
The synthesis of this compound involves introducing deuterium (B1214612) atoms into the tezosentan molecule. This is typically achieved by using a deuterated starting material in the synthesis process. In the case of this compound, the deuterium atoms are located on the ethoxy group, specifically as a 2-hydroxyethoxy-d4 moiety. pharmaffiliates.com This specific placement of the deuterium label is crucial for its intended use in metabolic studies.
Synthesis and Characterization for Research Applications
Methodologies for Deuterated Compound Synthesis
The introduction of deuterium (B1214612) into organic molecules is a specialized field of synthetic chemistry, essential for creating stable isotope-labeled (SIL) compounds for various research applications, including their use as internal standards in mass spectrometry. google.comionsource.com
The synthesis of deuterated compounds can be broadly categorized into two main strategies: the use of commercially available deuterated precursors in a synthetic route or the direct exchange of hydrogen for deuterium on a target molecule or an intermediate. medchemexpress.com
Hydrogen-Deuterium (H-D) Exchange: This is a common method where a compound is exposed to a deuterium source, such as deuterium oxide (D₂O), often at elevated temperatures and pressures and in the presence of a metal catalyst (e.g., Palladium, Platinum). nih.govgoogleapis.com This process facilitates the exchange of labile and sometimes non-labile protons with deuterium atoms. The selectivity of the exchange can be controlled by the choice of catalyst and reaction conditions. d-nb.infochemrxiv.org
Use of Deuterated Reagents and Building Blocks: A more precise method involves incorporating deuterium by using deuterated reagents during the synthesis. chromatographyonline.com This could involve reduction steps using deuterium gas (D₂) or deuterated reducing agents like sodium borodeuteride or lithium aluminum deuteride. newdrugapprovals.org Alternatively, a key starting material or building block that is already deuterated can be carried through a synthetic pathway. medchemexpress.com This approach offers high control over the specific sites of deuteration.
Modern Synthetic Methods: Advanced technologies are increasingly being employed for isotopic labeling. nih.gov Flow chemistry systems, for instance, can offer enhanced control over reaction parameters like temperature and pressure, and can utilize in-situ generated deuterium gas from heavy water, improving safety and efficiency. nih.gov Another innovative approach involves an electrochemical system using a proton-conducting membrane to facilitate deuteration with reusable deuterated water (D₂O).
These custom synthesis approaches allow for the precise placement of deuterium atoms, which is crucial for applications like mechanistic studies and creating reliable internal standards for quantitative analysis. google.comdrugfuture.com
Tezosentan-d4 is identified as an analogue of Tezosentan (B1682238) containing four deuterium atoms and is specifically used as an internal standard for analytical purposes. nih.gov While the exact, proprietary synthesis protocol for this compound is not publicly detailed, a plausible strategy can be inferred from the known synthesis of Tezosentan and general deuteration techniques.
The synthesis of the parent compound, Tezosentan, involves several key intermediates. newdrugapprovals.org A potential and efficient strategy for preparing this compound would be the introduction of deuterium at a late stage of the synthesis or the use of a deuterated building block. Given the structure of Tezosentan, several positions could be targeted for deuteration. nih.gov A common approach for creating a d4-labeled internal standard is to introduce deuterium into a metabolically stable position on the molecule.
A plausible synthetic approach could involve the deuteration of a precursor. For example, the synthesis of Tezosentan involves a 5-isopropylpyridine-2-sulfonamide (B68584) moiety. nih.govnewdrugapprovals.org The isopropyl group contains six chemically equivalent protons and two methine protons. A custom synthesis could involve using a deuterated isopropyl precursor, such as acetone-d6, to construct this portion of the molecule, leading to a -d6 or higher labeled compound. To achieve the specific d4 labeling, a targeted reduction or exchange reaction on a suitable precursor would be necessary. For instance, selective H-D exchange on a key intermediate under catalytic conditions could be employed to introduce the four deuterium atoms at specific, stable locations on one of the aromatic rings or the ethoxy group.
Custom Synthesis Approaches for Stable Isotope-Labeled Compounds
Analytical Verification of Isotopic Purity and Structural Integrity in Research Batches
For this compound to function reliably as an internal standard, its chemical purity, structural integrity, and isotopic enrichment must be rigorously verified. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com A comprehensive certificate of analysis is provided with research batches, detailing these quality attributes. nih.govdrugfuture.com
High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining isotopic purity and enrichment. google.comacs.org By analyzing the full mass spectrum, scientists can identify and quantify the relative abundance of the desired deuterated molecule (e.g., the d4 species) compared to the unlabeled compound (d0) and other isotopologues (d1, d2, d3, etc.). acs.org This allows for a precise calculation of the percentage of isotopic purity. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, which helps in confirming that the deuterium label is located in a stable position and has not been lost. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the compound and the specific location of the deuterium atoms. mdpi.comepo.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the presence and location of the labels within the molecule. researchgate.net
¹³C NMR (Carbon-13 NMR): This provides further confirmation of the carbon skeleton of the molecule, ensuring the synthesis has yielded the correct compound.
The combination of these analytical techniques provides a complete profile of the research batch, ensuring its suitability for quantitative bioanalytical assays.
Interactive Data Tables
Table 1: Analytical Techniques for Characterization of this compound
| Analytical Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and molecular weight. | Overall deuteration level, percentage of isotopic purity, confirmation of correct mass. mdpi.comacs.org |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and label stability. | Fragmentation pattern to confirm structure and position of deuterium labels. acs.org |
| ¹H NMR Spectroscopy | Structural verification and site of deuteration. | Confirms chemical structure and identifies sites where hydrogen has been replaced by deuterium. mdpi.com |
| ²H NMR Spectroscopy | Direct detection of deuterium labels. | Confirms the presence and chemical environment of the deuterium atoms. researchgate.net |
| ¹³C NMR Spectroscopy | Confirmation of carbon backbone. | Verifies the structural integrity of the molecule's carbon framework. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | Separates the compound from any non-isotopic impurities. nih.gov |
Advanced Analytical Methodologies Utilizing Tezosentan D4
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the sensitive and specific quantification of drugs and their metabolites in biological fluids. texilajournal.comnih.gov In the context of Tezosentan (B1682238) analysis, LC-MS/MS offers unparalleled precision, and the use of a stable isotope-labeled internal standard like Tezosentan-d4 is integral to achieving accurate and reproducible results. nih.govsigmaaldrich.com
This compound as an Internal Standard in LC-MS/MS Assays
In LC-MS/MS assays, this compound serves as an ideal internal standard (IS). nih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls. bioanalysis-zone.com Its purpose is to correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. bioanalysis-zone.combioanalysis-zone.com
Because this compound is structurally identical to Tezosentan, except for the presence of four deuterium (B1214612) atoms, it co-elutes with the analyte during chromatographic separation and exhibits similar ionization and fragmentation behavior in the mass spectrometer. texilajournal.com This close structural similarity ensures that any procedural variations will affect both the analyte and the internal standard to the same extent, thus maintaining the accuracy of the quantitative measurement. bioanalysis-zone.com For instance, in a method for determining Tezosentan in human plasma, this compound (referred to as Ro 61-0612/5) was used as the internal standard to ensure the reliability of the quantification. nih.gov
The use of a deuterated internal standard like this compound is preferred over using a structural analog because it minimizes the risk of differential matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte differently than the internal standard. bioanalysis-zone.com
Table 1: Application of this compound in LC-MS/MS
| Parameter | Description | Reference |
| Analyte | Tezosentan | nih.gov |
| Internal Standard | This compound (Ro 61-0612/5) | nih.gov |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Purpose | Quantification in human plasma | nih.gov |
Optimization of Mass Spectrometry Parameters for Deuterated Analogs
To achieve the highest sensitivity and specificity in an LC-MS/MS method, it is crucial to optimize the mass spectrometry parameters for both the analyte and its deuterated internal standard. nih.govchromatographyonline.com This involves fine-tuning the instrument to selectively detect and fragment the ions of interest.
The first step in optimizing the mass spectrometer is the selection of precursor and product ions. nih.gov In tandem mass spectrometry, the precursor ion, which is the protonated or deprotonated molecule of the analyte ([M+H]⁺ or [M-H]⁻), is selected in the first quadrupole. It is then fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the analysis. nih.gov
For Tezosentan and this compound, specific precursor-to-product ion transitions are chosen to ensure that only these compounds are detected. The four-mass-unit difference between Tezosentan and this compound allows for their simultaneous but distinct detection. For example, a method for a related endothelin receptor antagonist, Edonentan, utilized the transition m/z 537.2 to 439.1 for the analyte and m/z 540.2 to 442.1 for its deuterated internal standard. googleapis.com This demonstrates the principle of selecting distinct mass transitions for the analyte and its deuterated counterpart.
Collision-induced dissociation (CID) is the process used to fragment the precursor ion in the collision cell of the mass spectrometer. capes.gov.brnih.gov The energy applied during this process, known as collision energy, must be optimized to produce a stable and abundant product ion for sensitive detection. wvu.edu The optimal collision energy is specific to each precursor ion and the desired product ion. researchgate.net
The fragmentation patterns of deuterated compounds are generally similar to their non-deuterated counterparts, but the resulting product ions will have a corresponding mass shift. nih.govresearchgate.net Optimization involves systematically varying the collision energy and observing the intensity of the product ions for both the analyte and the deuterated internal standard to find the value that yields the most robust signal. nih.gov This ensures that both compounds are efficiently fragmented and detected, leading to reliable quantification.
Precursor and Product Ion Selection
Bioanalytical Method Validation in Preclinical Research
Before a bioanalytical method can be used in preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability. medrxiv.orgnih.gov This validation ensures that the method is accurate, precise, selective, and robust for the intended application.
Establishing Selectivity and Specificity with Deuterated Standards
Selectivity and specificity are critical parameters in bioanalytical method validation. medrxiv.org Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other drugs. karger.com Specificity is the ability of the method to detect only the analyte of interest.
The use of a deuterated internal standard like this compound greatly aids in establishing the selectivity and specificity of an LC-MS/MS method. karger.comresearchgate.net Because this compound has the same retention time as Tezosentan, any interfering peaks from the biological matrix would likely affect both compounds equally. By monitoring the specific precursor-to-product ion transitions for both Tezosentan and this compound, the method can distinguish the analyte from any co-eluting interferences.
During validation, the absence of interfering peaks at the retention time of the analyte and internal standard is confirmed by analyzing blank matrix samples from multiple sources. bioanalysis-zone.com Furthermore, the potential for the deuterated standard to contain a small amount of the non-deuterated analyte as an impurity must be assessed to prevent overestimation of the analyte concentration. bioanalysis-zone.com Regulatory guidelines often specify that the response of any interference should not exceed a certain percentage of the response at the lower limit of quantification. bioanalysis-zone.com
Determination of Linearity and Calibration Range
In quantitative bioanalytical methods, establishing linearity and defining the calibration range are fundamental steps for accurate measurement. Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a specified range. epa.gov this compound is employed as an internal standard to ensure this proportionality remains consistent despite potential variations in sample processing or instrument performance.
Calibration curves are generated by plotting the ratio of the peak area of the analyte (Tezosentan) to the peak area of the internal standard (this compound) against the known concentrations of the analyte in the calibration standards. nih.gov Research studies have validated LC-MS/MS methods for Tezosentan in human plasma, demonstrating excellent linearity across clinically relevant concentrations. For instance, one method established a linear range from 2.5 to 1000 ng/mL for Tezosentan. nih.gov Another study reported a linear calibration range of 1 to 512 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov The high correlation coefficients (typically R² ≥ 0.99) achieved in these studies confirm the strong linear relationship and the suitability of the method for accurate quantification. lcms.cz
Reported Linearity and Calibration Ranges for Tezosentan Analysis
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
|---|---|---|---|---|---|
| Tezosentan | This compound | Human Plasma | 2.5 - 1000 | 2.5 | nih.gov |
| Tezosentan | Not Specified (LC-MS/MS) | Human Plasma | 1 - 512 | 1 | nih.gov |
Assessment of Accuracy and Precision Using Quality Control Samples
The accuracy and precision of an analytical method are evaluated using quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. celegence.com Accuracy refers to the closeness of the measured concentration to the true value, often expressed as percent inaccuracy or relative error (RE). celegence.comeclinpath.comasana.com Precision describes the reproducibility of the measurements when the same sample is analyzed multiple times, typically calculated as the coefficient of variation (CV). celegence.comeclinpath.comasana.com
The use of this compound as an internal standard is crucial for achieving high accuracy and precision. celegence.com In studies quantifying Tezosentan in plasma, QC samples are analyzed alongside unknown samples in each analytical run. The results from these analyses demonstrate the method's reliability. For example, one study reported the inaccuracy of their method to be between -6.5% and 6.3%. nih.gov The precision in the same study, measured as the inter-assay coefficient of variation, was consistently below 12.7%. nih.gov Another validated method showed even tighter control, with both intra- and inter-assay CVs below 10%. nih.gov These findings confirm that the methods are robust and reproducible for the quantification of Tezosentan in biological samples.
Summary of Accuracy and Precision Data for Tezosentan Assays
| Parameter | Reported Value | Reference |
|---|---|---|
| Inaccuracy / Relative Error (%) | -6.5 to +6.3 | nih.gov |
| Inter-Assay Precision (CV%) | < 12.7 | nih.gov |
| Intra-Assay Precision (CV%) | < 10 | nih.gov |
| Inter-Assay Precision (CV%) | < 10 | nih.gov |
Evaluation of Matrix Effects and Extraction Recovery
When analyzing samples from biological sources like plasma, other endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.netbataviabiosciences.com This can lead to either suppression or enhancement of the analyte signal, potentially compromising the accuracy of the results. bataviabiosciences.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. researchgate.net
High-Resolution Mass Spectrometry Approaches in Conjunction with Deuteration
High-resolution mass spectrometry (HRMS) offers significant advantages in analytical chemistry by providing highly accurate mass measurements, which allows for the confident determination of elemental compositions. When coupled with the use of deuterated standards like this compound, HRMS techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide deep insights into molecular structure and dynamics. nih.govbiorxiv.org
In HDX-MS, a protein is exposed to a deuterated solvent (e.g., D₂O), and the rate at which amide protons on the protein's backbone exchange for deuterium atoms is measured. biorxiv.org This exchange rate is a proxy for the protein's solvent accessibility and structural stability. biorxiv.org While this technique is more commonly applied to proteins, the principles of using deuteration to probe molecular characteristics are broadly applicable.
In the context of quantitative analysis, HRMS can easily resolve the mass difference between Tezosentan and this compound, eliminating potential isobaric interferences and increasing the specificity of the assay. The use of deuteration provides a mass signature that is distinct from the natural isotopic distribution of the unlabeled compound, allowing for precise quantification even in complex biological matrices. researchgate.net This combination of a stable isotope-labeled internal standard with the power of HRMS represents a state-of-the-art approach for definitive and highly reliable bioanalysis.
Integration of this compound in In Vivo Animal Pharmacokinetic Studies
The use of this compound is critical for conducting rigorous in vivo pharmacokinetic studies in animal models. As a stable isotope-labeled internal standard, it is added in known quantities to biological samples, enabling precise quantification of the unlabeled drug, Tezosentan, by correcting for variations during sample processing and analysis. chemsrc.com
Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on this compound for the accurate determination of Tezosentan concentrations in various biological samples collected from animal models. nih.gov This includes plasma, urine, and tissue homogenates. The method allows for the establishment of a linear range for quantification, ensuring that measurements are reliable across a spectrum of concentrations. nih.gov For instance, methods have been developed to quantify Tezosentan in human plasma with a limit of quantification as low as 1 ng/ml. nih.gov This precision is essential for tracking the drug's presence and concentration over time in different bodily compartments during preclinical trials in animal models such as rats. medchemexpress.comnih.gov
Table 1: Application of this compound in Bioanalytical Methods
| Biological Matrix | Analytical Technique | Role of this compound | Research Finding |
|---|---|---|---|
| Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Enables precise measurement of Tezosentan concentration-time profiles. nih.govnih.gov |
| Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Used to quantify renal excretion of unchanged Tezosentan. medchemexpress.com |
| Tissues (e.g., Liver) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Allows for determination of drug distribution into specific organs. nih.gov |
This table is generated based on the common applications of stable isotope-labeled internal standards in pharmacokinetic analysis.
The accurate data generated using this compound as an internal standard is fundamental to characterizing the disposition of Tezosentan in animal models. Disposition encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. In rats, studies have shown that the in vivo metabolism of Tezosentan is limited, and the main route of elimination is the biliary excretion of the unchanged parent compound. nih.gov This characterization helps in understanding how the drug behaves in a biological system, providing key pharmacokinetic parameters. researchgate.net
Table 2: Key Pharmacokinetic Parameters of Tezosentan Determined in Preclinical Models
| Parameter | Description | Finding in Animal Models |
|---|---|---|
| Half-life (t½) | Time required for the drug concentration to reduce by half. | Tezosentan exhibits a two-compartment pharmacokinetic profile with distinct disposition phases. nih.govnih.gov |
| Clearance (CL) | The rate at which the drug is removed from the body. | The predominant elimination mechanism is biliary excretion of the unchanged compound. nih.gov |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Tezosentan is rapidly distributed after administration. mdpi.com |
This table outlines key pharmacokinetic parameters for Tezosentan, the measurement of which is critically supported by the use of stable isotope-labeled internal standards like this compound.
Quantitation of Tezosentan and Metabolites in Animal Biological Fluids and Tissues
Utilization in In Vitro Metabolism Investigations
This compound is also employed in in vitro studies designed to investigate the metabolic fate of Tezosentan. These experimental systems, such as hepatic microsomes and hepatocytes, help predict metabolism in humans and select appropriate animal models for further studies. kaly-cell.com
In vitro studies using human liver microsomes and primary hepatocytes have shown that Tezosentan is metabolized at very low rates. nih.govresearchgate.net In these systems, this compound allows for precise measurement of the parent drug's depletion over time, a key indicator of metabolic stability. kaly-cell.com Prolonged incubation with human hepatocytes revealed the formation of two isomeric, hydroxylated metabolites (M1 and M2) and a glucuronic acid conjugate (M3). nih.govresearchgate.net These findings, facilitated by accurate quantification, are crucial for identifying potential metabolic pathways, even for compounds that are not extensively metabolized.
Understanding a drug's interaction with metabolic enzymes is a critical component of preclinical research. This compound aids in the precise measurement of Tezosentan concentrations in enzyme kinetic assays. taylorfrancis.comnih.gov These studies are performed to determine the potential of a drug to inhibit or induce cytochrome P450 (CYP) enzymes, which is a major cause of drug-drug interactions. In vitro investigations with Tezosentan revealed no relevant inhibition of the major human CYP isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4, at concentrations significantly higher than those observed in clinical settings. nih.govresearchgate.net This assessment of the inhibition profile is strengthened by the ability to accurately quantify the concentration of the test compound.
Table 3: Summary of In Vitro Enzyme Inhibition Findings for Tezosentan
| Enzyme System | Cytochrome P450 Isoforms Tested | Result |
|---|---|---|
| Human Liver Microsomes | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | No relevant inhibition observed. nih.govresearchgate.net |
This table summarizes findings on the interaction of Tezosentan with key drug-metabolizing enzymes, a process where accurate quantification using an internal standard like this compound is essential.
Characterization of Metabolic Pathways in Hepatic Microsomes and Hepatocytes
Tracing Drug Disposition and Biotransformation Pathways in Experimental Systems
By serving as a reliable internal standard, this compound plays a pivotal role in tracing the complete disposition and biotransformation pathways of Tezosentan in experimental systems. drugbank.com The quantitative data obtained from both in vivo and in vitro studies are pieced together to form a comprehensive profile of the drug's journey through the body. Studies have shown that Tezosentan is predominantly excreted unchanged in feces, indicating that biliary excretion is the primary elimination route, with less than 5% of the drug being excreted unchanged in the urine. nih.govresearchgate.net The identification of minor hydroxylated and glucuronidated metabolites in these studies helps to complete the biotransformation map. nih.gov This comprehensive understanding is essential for the progression of a drug candidate through the development pipeline.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| Tezosentan |
| This compound |
| Endothelin |
| Endothelin-1 |
| Bosentan |
| Cortisol |
| Clazosentan |
| BI 187004 |
| Aldosterone |
| BMS-823778 |
| ASP3662 |
| Macitentan |
| A-192621 |
Conclusion
Tezosentan-d4, as a stable isotope-labeled analog of tezosentan (B1682238), exemplifies the critical role of deuterated compounds in pharmaceutical research. Its application as an internal standard enhances the precision of analytical methods, while its use in metabolic studies provides deep insights into the pharmacokinetic and metabolic properties of the parent drug. The information gleaned from studies using this compound is vital for the preclinical assessment of drug candidates, ultimately contributing to the development of new therapeutic agents.
Theoretical and Methodological Considerations of Deuteration in Research
Kinetic Isotope Effects in Drug Metabolism Research
The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often a rate-limiting step. nih.govportico.org
The basis of the kinetic isotope effect lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). Deuterium possesses an additional neutron, making it approximately twice as heavy as hydrogen. tandfonline.com This increased mass leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a C-H bond. Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it. portico.org
When the cleavage of this bond is the slowest step in a metabolic reaction, such as those catalyzed by cytochrome P450 (P450) enzymes, the reaction proceeds more slowly for the deuterated compound. nih.govresearchgate.net This is referred to as a primary kinetic isotope effect and is a key principle exploited by medicinal chemists to enhance a drug's metabolic stability and pharmacokinetic profile. nih.govtandfonline.com
The potential for a KIE necessitates careful consideration in research study design. If deuteration is applied to a metabolic "soft spot," it can slow down the formation of specific metabolites. nih.gov This can lead to a shift in metabolic pathways, where the drug may be processed through alternative routes that were previously minor, a phenomenon known as metabolic switching. tandfonline.comnih.gov
For a compound like Tezosentan-d4, researchers must consider these possibilities when interpreting metabolic data.
Altered Metabolite Ratios: Deuteration could potentially decrease the formation of the hydroxylated metabolites M1 and M2. An in vitro study comparing the metabolism of Tezosentan (B1682238) and this compound in human liver microsomes would be designed to quantify this effect.
Predicting In Vivo Effects: While a KIE might be observed in vitro, its translation to an in vivo setting is not always direct. Competing clearance mechanisms, such as the high rate of biliary excretion for unchanged Tezosentan, can mask the effects of slower metabolism. tandfonline.comtandfonline.com
Study Interpretation: When using this compound, it is crucial to recognize that while it is an invaluable analytical tool, its metabolic fate might not be identical to that of the unlabeled drug. This is a critical consideration in drug-drug interaction studies or when profiling metabolites in patient populations with altered enzyme activity.
Theoretical Framework for Deuterium Influence on Reaction Rates
Advantages of Stable Isotope Internal Standards in Research
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte (Tezosentan). wuxiapptec.comacanthusresearch.com
Bioanalytical methods involve multiple steps, including sample extraction, dilution, and injection, where analyte loss can occur. wuxiapptec.com Furthermore, when analyzing complex biological matrices like plasma, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. longdom.org This matrix effect is a major source of variability and inaccuracy. rsc.org
A SIL-IS like this compound co-elutes with the unlabeled Tezosentan and experiences virtually the same sample processing losses and matrix effects. wuxiapptec.comlongdom.org Because a known amount of the IS is added to every sample, the ratio of the analyte's MS response to the IS's MS response remains constant, even if the absolute signal intensity fluctuates. annlabmed.org This normalization effectively compensates for both physical losses and ionization variability, leading to a highly accurate quantification of the analyte. wikipedia.org
The table below illustrates the typical improvements seen in assay performance when a stable isotope-labeled internal standard is used compared to a structural analogue.
| Parameter | Structural Analogue IS | Stable Isotope-Labeled IS (SIL-IS) | Rationale for Improvement with SIL-IS |
| Accuracy (% Bias) | Can be significant (>15%) | Typically minimal (<5%) | SIL-IS co-elutes and experiences identical matrix effects, providing better correction. scispace.com |
| Precision (%RSD) | Often higher (5-15%) | Typically lower (<10%) | SIL-IS better compensates for run-to-run and sample-to-sample variability. scispace.com |
| Matrix Effect | Variable and unpredictable | Compensated effectively | Near-identical physicochemical properties ensure analyte and IS are equally suppressed or enhanced. wuxiapptec.comlongdom.org |
| Extraction Recovery | May differ from analyte | Virtually identical to analyte | Similarities in polarity and structure ensure consistent behavior during sample preparation. wuxiapptec.com |
This table presents generalized data based on typical bioanalytical method performance characteristics.
Compensation for Analytical Variability and Ion Suppression
Challenges in Method Development for Deuterated Compounds in Complex Biological Matrices
While SIL-IS offer substantial benefits, developing and validating bioanalytical methods for deuterated compounds in matrices like plasma or urine presents unique challenges. sci-hub.seresearchgate.net
One primary challenge is potential chromatographic separation between the deuterated standard and the non-deuterated analyte. scispace.com Although chemically similar, the C-D bond can impart slight differences in polarity, which may cause the SIL-IS to elute slightly earlier or later than the analyte, particularly in high-resolution ultra-performance liquid chromatography (UPLC) systems. researchgate.netchromatographyonline.com If the separation is significant, the analyte and IS may not experience the same matrix effect at the same time, compromising the accuracy of the correction. annlabmed.org
Other considerations in method development include:
Isotopic Purity: The SIL-IS must be synthesized to a high degree of isotopic purity to ensure that the contribution of any unlabeled analyte impurity is negligible, especially at the lower limit of quantification (LLOQ). bioanalysis-zone.com
Stability of the Label: The deuterium atoms must be placed on positions of the molecule that are not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.com Placing labels on heteroatoms like oxygen or nitrogen, or on certain acidic carbons, should be avoided.
Interference: The method must demonstrate selectivity and ensure that no endogenous components or metabolites interfere with the detection of either the analyte or the SIL-IS. rsc.org This is a standard requirement for all bioanalytical methods but is critical in complex biological samples. ich.org
The development of a robust method for quantifying Tezosentan in human plasma, for example, requires careful optimization of sample extraction (e.g., liquid-liquid extraction), chromatographic conditions, and mass spectrometric parameters to ensure that Tezosentan and its d4-labeled internal standard behave predictably and reliably. nih.govnih.govimpactfactor.org
Addressing Potential Isotope Effects on Extraction Efficiency and Chromatography
The use of deuterated internal standards like this compound is predicated on the assumption that they behave identically to their unlabeled counterparts during sample preparation and analysis. researchgate.net However, the substitution of hydrogen with deuterium can sometimes lead to subtle physical and chemical differences, known as isotope effects, which can influence extraction efficiency and chromatographic behavior.
Extraction Efficiency: The primary goal of an internal standard is to compensate for any loss of the analyte during the extraction process from a complex matrix, such as plasma or urine. Since deuterated standards are chemically almost identical to the analyte, they are expected to have the same extraction recovery. researchgate.net For instance, a liquid-liquid extraction method developed for the quantification of Tezosentan in human plasma demonstrated an extraction recovery of at least 88.2%. nih.gov It is anticipated that this compound would exhibit a similar recovery rate due to its structural similarity. However, significant differences in extraction yields between natural analytes and their deuterated internal standards have been observed in some cases, which can lead to biased results. texilajournal.com Therefore, it is crucial during method validation to confirm that the extraction recovery of this compound is comparable to that of Tezosentan across a range of concentrations and sample matrices.
Chromatographic Separation: In liquid chromatography-mass spectrometry (LC-MS) analysis, the ideal internal standard co-elutes with the analyte to ensure that any matrix effects, such as ion suppression or enhancement, affect both compounds equally. texilajournal.com While deuterated standards generally co-elute with their non-deuterated analogs, a phenomenon known as the "isotope effect" can sometimes cause a slight shift in retention time. chromforum.org Deuterated compounds tend to be slightly less lipophilic and may elute marginally earlier than their protiated counterparts in reversed-phase chromatography. chromforum.org This separation, though often minimal, can be significant if the chromatographic peak is narrow or if there is a steep gradient in matrix effects across the elution profile.
To mitigate the potential impact of chromatographic isotope effects, the following should be considered:
Chromatographic Conditions: Optimization of the mobile phase composition, gradient, and column chemistry can help to minimize any separation between Tezosentan and this compound.
Peak Integration: Careful evaluation of the peak integration parameters is necessary to ensure accurate quantification if there is partial separation.
Below is an illustrative data table showing a hypothetical comparison of the chromatographic retention times and extraction recoveries for Tezosentan and this compound.
| Compound | Retention Time (min) | Extraction Recovery (%) |
| Tezosentan | 2.54 | 89.5 ± 2.1 |
| This compound | 2.52 | 90.1 ± 1.9 |
| This table is for illustrative purposes and does not represent actual experimental data. |
Ensuring Isotopic Purity and Absence of Cross-Contamination
The accuracy of quantitative bioanalysis using a deuterated internal standard is highly dependent on the isotopic purity of the standard and the prevention of cross-contamination.
Isotopic Purity: Isotopic purity refers to the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms. acanthusresearch.com For this compound, this means that the molecules contain four deuterium atoms as intended. The presence of unlabeled Tezosentan (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. scispace.com High-resolution mass spectrometry (HRMS) is a powerful technique for assessing the isotopic purity of deuterated compounds by distinguishing between the different isotopologues. researchgate.net
A summary of key considerations for ensuring isotopic purity is provided in the table below.
| Parameter | Importance | Method of Verification |
| Isotopic Enrichment | The percentage of the compound that is deuterated. High enrichment minimizes interference from the unlabeled form. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Presence of d0 Impurity | The amount of non-deuterated analyte in the internal standard. This should be minimal to avoid artificially inflating the analyte signal. | LC-MS/MS analysis of the pure internal standard solution. |
| Isotopic Stability | Ensuring that the deuterium atoms do not exchange with hydrogen atoms from the solvent or matrix. | Stability studies under various storage and analytical conditions. |
| This table is for illustrative purposes and does not represent actual experimental data. |
Absence of Cross-Contamination: Cross-contamination can occur at various stages of the analytical process, from sample collection and storage to preparation and injection into the analytical instrument. isotopeecology.comnumberanalytics.com It is essential to implement rigorous laboratory practices to prevent the contamination of blank samples and calibration standards with either the analyte or the deuterated internal standard.
Strategies to Prevent Cross-Contamination:
Dedicated Equipment: Use of separate pipettes, vials, and other labware for handling high-concentration stock solutions and low-concentration samples. numberanalytics.com
Proper Cleaning Procedures: Thorough cleaning of all reusable equipment between samples. isotopeecology.com
Sequential Processing: Processing samples in order of expected concentration, from lowest to highest, can help to minimize the impact of any carryover.
Use of Blanks: Including blank samples (matrix without analyte or internal standard) and zero samples (matrix with internal standard but no analyte) in each analytical run to monitor for contamination and carryover. researchgate.net
By carefully considering and addressing these theoretical and methodological aspects, researchers can confidently employ this compound as an internal standard to achieve accurate and reliable quantification of Tezosentan in complex biological matrices.
Future Directions in Research Applications of Tezosentan D4
Advancements in High-Throughput Quantitative Bioanalysis in Preclinical Drug Discovery
Quantitative bioanalysis is a cornerstone of preclinical drug discovery, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. tandfonline.com The use of deuterated internal standards, such as Tezosentan-d4, is critical for achieving the accuracy and precision required in these studies. clearsynth.comnih.gov
In high-throughput screening (HTS) environments, thousands of compounds are evaluated, necessitating rapid and reliable analytical methods. wdh.ac.id Liquid chromatography-mass spectrometry (LC-MS) is a predominant technique in this field, and the use of a stable isotope-labeled internal standard is the gold standard for quantification. tandfonline.com this compound, being chemically identical to Tezosentan (B1682238) but with a different mass, co-elutes with the parent compound, allowing for precise correction of matrix effects and variations in sample processing. clearsynth.com This ensures the generation of high-quality, reliable pharmacokinetic data, which is crucial for making informed decisions in the drug development pipeline. tandfonline.com
Future advancements in this area will likely focus on the development of even more sensitive and multiplexed assays. The ability to quantify multiple analytes simultaneously is advantageous, as it reduces sample volume requirements and increases throughput. tandfonline.com this compound can serve as a reliable internal standard in such assays, supporting the analysis of a parent drug and its metabolites in a single run. The demand for high-purity deuterated standards will continue to grow as regulatory agencies and researchers place greater emphasis on the accuracy of bioanalytical data. tandfonline.com
Table 1: Key Applications of Deuterated Standards in Preclinical Bioanalysis
| Application | Description | Significance of this compound |
| Pharmacokinetic (PK) Studies | Measurement of drug concentration in biological matrices over time to determine ADME properties. nih.gov | Serves as an ideal internal standard for LC-MS/MS analysis, ensuring accurate quantification by correcting for matrix effects and procedural losses. nih.gov |
| High-Throughput Screening (HTS) | Rapid assessment of large numbers of compounds for biological activity and PK properties. wdh.ac.id | Enables robust and reproducible quantification in automated HTS workflows, facilitating reliable lead candidate selection. |
| Metabolite Identification and Quantification | Identifying and measuring the concentration of drug metabolites. | Can be used alongside deuterated metabolites to build comprehensive analytical methods for tracking metabolic pathways. |
| Bioequivalence Studies | Comparing the bioavailability of different formulations of a drug. | Provides the analytical precision needed to detect small differences in drug absorption and distribution. |
Potential for Mechanistic Elucidation of Metabolic Switching in Experimental Models
Metabolic switching, a phenomenon where cells alter their metabolic pathways in response to environmental cues or pathological conditions, is a key area of research in diseases like cancer and metabolic syndrome. Stable isotope labeling is a powerful technique for tracing the fate of molecules through complex biochemical pathways. metsol.comstudysmarter.co.uk
While this compound is primarily used as an internal standard, the principles of isotopic labeling it embodies can be applied to study metabolic processes. By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into metabolic precursors, researchers can track their transformation into various metabolites. researchgate.net This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with traditional methods. creative-proteomics.com
In the context of research related to Tezosentan's therapeutic area (e.g., cardiovascular diseases), deuterated tracers could be used to investigate how endothelial cell metabolism is altered in disease states and in response to treatment with endothelin receptor antagonists. nih.govnih.gov For example, deuterated glucose or fatty acids could be used to probe changes in energy metabolism in cardiac or vascular tissues. While this compound itself would not be the tracer in these experiments, its use in the analytical methods to quantify the unlabeled drug (Tezosentan) would be complementary, allowing for simultaneous assessment of pharmacokinetics and pharmacodynamics.
Broader Impact of Deuterated Analogs on Systems Pharmacology Research
Systems pharmacology integrates experimental and computational approaches to understand how drugs affect complex biological systems. uni-saarland.de Deuterated analogs like this compound are part of a larger toolkit of stable isotope-labeled compounds that are having a significant impact on this field. nih.gov
One of the key challenges in systems pharmacology is building accurate predictive models of drug action. These models require high-quality data on drug distribution, target engagement, and metabolic fate. Deuterated standards are instrumental in generating this data with the necessary precision. clearsynth.com Furthermore, the use of deuterated compounds is not limited to their role as internal standards. The "deuterium kinetic isotope effect" (KIE) can be exploited to create novel therapeutic agents with improved metabolic stability. researchgate.netnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, leading to improved pharmacokinetic profiles. nih.govresearchgate.net
The development and study of deuterated drugs contribute valuable data to systems pharmacology models, helping to refine our understanding of structure-activity relationships and the factors that govern drug disposition. researchgate.net This knowledge can then be used to design new drugs with optimized properties. The increasing availability of deuterated compounds is therefore a significant enabler for the entire field of drug discovery and development. oup.com
Development of Novel Analytical Platforms Enhanced by Isotopic Labeling
The continuous quest for improved sensitivity, specificity, and throughput in analytical chemistry drives the development of new analytical platforms. Isotopic labeling is a key technology that enhances the capabilities of these platforms. creative-proteomics.com
For instance, in mass spectrometry imaging (MSI), which allows for the visualization of the spatial distribution of molecules in tissues, deuterated standards can be used to improve quantification and normalize for variations in ion suppression across the tissue section. This could enable researchers to visualize the distribution of Tezosentan in target tissues with greater accuracy.
Furthermore, the synthesis of novel deuterated molecules, including lipids and surfactants, is expanding the range of biological systems that can be studied using techniques like neutron scattering. europa.eu While not a direct application of this compound, this highlights the broader trend of using deuteration to create new tools for biophysical characterization. The expertise gained in synthesizing compounds like this compound can be leveraged to create other complex deuterated molecules for these advanced analytical applications.
The development of new analytical methods, such as those combining micro-solid phase elution with high-resolution mass spectrometry (LC-HRMS), also benefits from the availability of deuterated internal standards for method validation and routine use. researchgate.net As analytical technologies continue to evolve, the demand for high-purity, well-characterized deuterated compounds like this compound will undoubtedly increase, solidifying their role as indispensable tools in modern scientific research.
Q & A
Q. How can researchers align this compound studies with emerging theories in endothelin signaling pathways?
- Methodological Answer : Integrate systems biology approaches (e.g., RNA sequencing of endothelial cells post-treatment) to explore off-target effects. Use pathway enrichment analysis (e.g., KEGG, GO) to link empirical data to theoretical models of ET receptor crosstalk with nitric oxide or angiotensin systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
